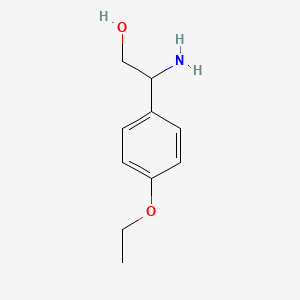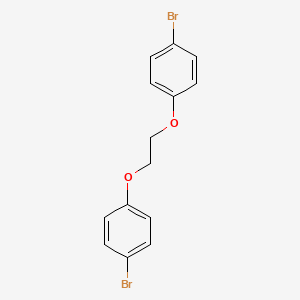
1,2-Bis(4-bromophenoxy)ethane
Vue d'ensemble
Description
1,2-Bis(4-bromophenoxy)ethane is a brominated organic compound that is structurally characterized by the presence of two 4-bromophenol moieties linked through an ethane bridge. This compound is related to a class of chemicals known as brominated flame retardants (BFRs), which are used to enhance fire resistance in various materials. The compound's bromine substituents play a crucial role in its reactivity and physical properties, making it a subject of interest in materials science and environmental studies .
Synthesis Analysis
The synthesis of brominated compounds like 1,2-bis(4-bromophenoxy)ethane typically involves halogenation reactions where bromine atoms are introduced into organic molecules. For instance, the synthesis of related compounds has been reported through reactions involving halogenated intermediates and ethylene bridges . The synthesis process is critical as it determines the purity and yield of the final product, which in turn affects its performance as a flame retardant and its environmental impact.
Molecular Structure Analysis
The molecular structure of brominated compounds is often investigated using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 1,4-Bis(p-bromophenoxy) butane, has been determined, revealing a gauche-trans-gauche conformation of the methylene chain . Such structural analyses are essential for understanding the physical properties and reactivity of the compound, as well as for designing materials with desired characteristics.
Chemical Reactions Analysis
Brominated compounds like 1,2-bis(4-bromophenoxy)ethane can undergo various chemical reactions, including thermal decomposition and oxidation. Thermal decomposition mechanisms have been studied in detail, showing the formation of brominated phenols and dibenzo-p-dioxins as potential byproducts . Oxidation reactivity, particularly involving cytochrome P450 enzymes, has also been explored, indicating the formation of hydroxylated metabolites . These reactions are significant for assessing the environmental impact and toxicity of BFRs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-bis(4-bromophenoxy)ethane are influenced by its molecular structure. The presence of bromine atoms imparts high density and contributes to the flame-retardant properties of the compound. The solubility, melting point, and stability are also key properties that determine its application in materials and its behavior in the environment. For instance, the solubility properties of related brominated compounds have been studied to facilitate their separation and purification .
Applications De Recherche Scientifique
Thermal Decomposition and Flame Retardancy
1,2-Bis(4-bromophenoxy)ethane (BTBPE) is primarily used as a novel brominated flame retardant. Studies have focused on its thermal decomposition, revealing the mechanisms involved in flame retardancy. The thermal decomposition of BTBPE involves a series of complex chemical reactions, leading to the formation of various compounds that contribute to its flame-retardant properties. These processes are crucial for understanding and improving the efficacy of BTBPE in fire safety applications (Altarawneh & Dlugogorski, 2014).
Crystal Structure Analysis
The crystal structure of derivatives of 1,2-bis(4-bromophenoxy)ethane has been a subject of interest in scientific research. The structural analysis helps in understanding the molecular interactions and properties of these compounds, which can be significant in the development of new materials and chemicals (Rademeyer et al., 2005).
Synthesis of Metal Complexes
Research has also been conducted on the synthesis of metal complexes using 1,2-bis(4-bromophenoxy)ethane as a ligand. These studies are essential in the field of coordination chemistry and have potential applications in catalysis and material science. The synthesis and characterization of these complexes provide insights into the coordination behavior and electronic properties of 1,2-bis(4-bromophenoxy)ethane when bonded to various metals (Temel et al., 2007).
Environmental Impact and Monitoring
The environmental impact of 1,2-bis(4-bromophenoxy)ethane, especially as a component of flame retardants, has been another significant area of research. Studies have measured the concentrations of BTBPE in various environmental matrices, such as air and sediment, to assess its distribution and potential ecological effects. This research is crucial for environmental monitoring and understanding the behavior of BTBPE in the environment (Ma et al., 2012).
Propriétés
IUPAC Name |
1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANDKBOZYRTMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555413 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenoxy)ethane | |
CAS RN |
36506-46-4 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



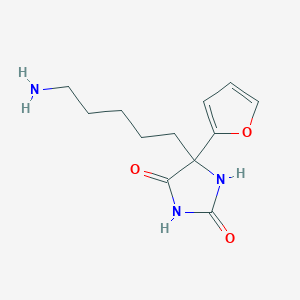


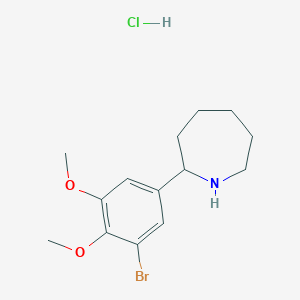
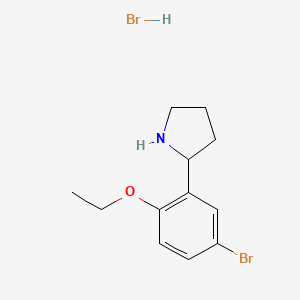
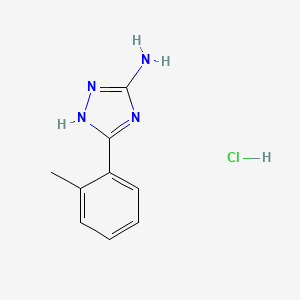
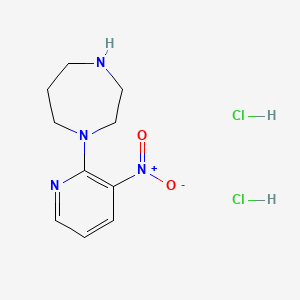
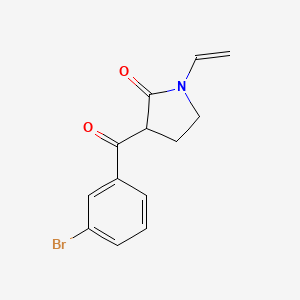
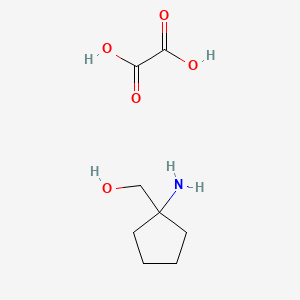
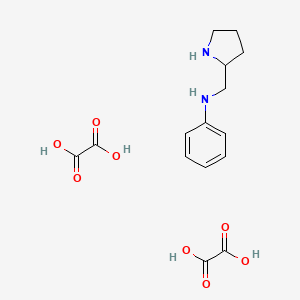
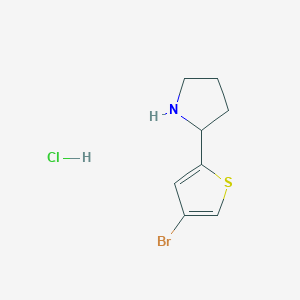
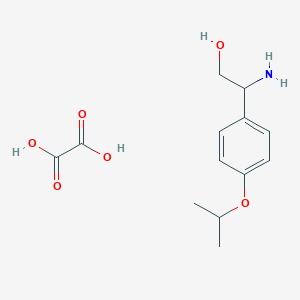
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
